molecular formula C12H26N2 B253569 1,4-Ditert-butylpiperazine

1,4-Ditert-butylpiperazine

Cat. No.: B253569
M. Wt: 198.35 g/mol
InChI Key: SLRQZQPUXWCTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Ditert-butylpiperazine is a piperazine derivative characterized by two tert-butyl groups substituted at the 1- and 4-positions of the piperazine ring. Piperazine derivatives are widely studied due to their versatility in drug design, acting as scaffolds for central nervous system (CNS) agents, antimicrobials, and anticancer compounds . The tert-butyl groups in this compound may improve metabolic stability and receptor-binding selectivity compared to simpler piperazine analogs .

Synthetic routes to this compound often involve alkylation of piperazine with tert-butyl halides or via coupling reactions. For example, Nikolai et al. synthesized a structurally related bicyclic piperazine derivative starting from monoterpene (−)-nopol, employing NMR, HRMS, and XRD for structural confirmation .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

1,4-ditert-butylpiperazine

InChI

InChI=1S/C12H26N2/c1-11(2,3)13-7-9-14(10-8-13)12(4,5)6/h7-10H2,1-6H3

InChI Key

SLRQZQPUXWCTDN-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCN(CC1)C(C)(C)C

Canonical SMILES

CC(C)(C)N1CCN(CC1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison of 1,4-ditert-butylpiperazine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Structural Features Synthesis Method Pharmacological Notes
This compound Two tert-butyl groups at 1,4-positions; high steric bulk and lipophilicity Alkylation of piperazine or coupling with tert-butyl halides; confirmed via NMR/HRMS Potential CNS applications; improved metabolic stability due to tert-butyl groups
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chlorinated dithiolone groups attached to piperazine core Reaction of 4,5-dichloro-1,2-dithiol-3-one with piperazine Exhibits selective reactivity; possible antimicrobial or antiparasitic activity
MK40 (Arylpiperazine with trifluoromethyl) Trifluoromethylphenyl and thiophenyl substituents HOBt/TBTU-mediated coupling of arylpiperazine and butanoic acid derivative Enhanced metabolic stability via trifluoromethyl group; evaluated for CNS receptor affinity
Bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine Heterocyclic thia-diazabenzoazulene units linked via piperazine Trace impurity formed during synthesis of azulene derivatives Limited pharmacological data; structural complexity may hinder bioavailability
1-(4-(Trifluoromethyl)phenyl)piperazine Trifluoromethylphenyl substituent on piperazine Standard alkylation or coupling methods Widely used in antipsychotics and antidepressants; modulates serotonin/dopamine receptors

Key Findings:

In contrast, electron-withdrawing groups like trifluoromethyl (in MK40) improve metabolic stability and receptor affinity .

Synthetic Accessibility :

  • This compound requires specialized alkylation conditions due to the bulky tert-butyl groups, whereas chloro-dithiolone derivatives () are synthesized via nucleophilic substitution under milder conditions .

Chlorinated dithiolone-piperazine hybrids () show promise in selective synthesis but require further biological evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.